1-(2,4-Dimethoxybenzenesulfonyl)azepane
Description
1-(2,4-Dimethoxybenzenesulfonyl)azepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a 2,4-dimethoxybenzenesulfonyl group. The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation . The 2,4-dimethoxy substituents on the benzene ring are electron-donating groups, likely enhancing solubility and influencing electronic interactions in biological systems compared to electron-withdrawing substituents like nitro or chloro groups .
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DGVDNNZCSODCPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
*Calculated molecular weight based on formula.
Functional and Pharmacological Implications
- Electron-Donating vs.
- Sulfonamide vs. Non-Sulfonamide Derivatives: Sulfonamide-containing analogs (e.g., ) are more acidic due to the sulfonyl group, facilitating hydrogen bonding in receptor binding. Non-sulfonamide derivatives like 1-(2-methylbenzyl)azepane lack this property .
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